Cas no 5979-41-9 ((8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione)

(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione structure
5979-41-9 structure
Productnaam:(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
CAS-nummer:5979-41-9
MF:C60H88O16
MW:1065.33114051819
CID:950687
PubChem ID:441819

(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[(4-methylsulfonylphenoxy)methyl]oxirane
    • ((p-(Methylsulphonyl)phenoxy)methyl)oxirane
    • AC1L3R7N
    • AC1Q6UY2
    • AR-1A0036
    • CTK8E0049
    • Cucurbitacin J
    • Cucurbitacin K
    • EINECS 261-112-5
    • KST-1A6375
    • NSC112165
    • (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-
    • LMST01010111
    • 5979-41-9
    • SCHEMBL10307356
    • C08801
    • (8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
    • NSC-112165
    • Inchi: 1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3/t16-,18?,19-,20?,23-,27-,28+,29+,30-/m0/s1
    • InChI-sleutel: FBGLZDYMEULGSX-COELDGDNSA-N
    • LACHT: O([H])C1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])C(C(=C([H])[C@]4([H])[C@@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])O[H])=O)(C([H])([H])[H])O[H])=O)O[H])=O

Berekende eigenschappen

  • Exacte massa: 228.04566
  • Monoisotopische massa: 532.30361836g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 152
  • XLogP3: 1.8

Experimentele eigenschappen

  • PSA: 55.9
  • LogboekP: 2.81420

(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione Gerelateerde literatuur

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